10-Formyltetrahydrofolic acid

Catalog No.
S515649
CAS No.
2800-34-2
M.F
C20H23N7O7
M. Wt
473.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Formyltetrahydrofolic acid

CAS Number

2800-34-2

Product Name

10-Formyltetrahydrofolic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H23N7O7

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32)/t11?,13-/m0/s1

InChI Key

AUFGTPPARQZWDO-YUZLPWPTSA-N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

10-Formyltetrahydrofolic acid; 10-Formyl-THF; 10FTHF; 10 FTHF; 10-FTHF

Canonical SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Description

The exact mass of the compound 10-Formyltetrahydropteroylglutamic acid is 473.1659 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: 10-Formyl-THF is not directly obtained from the diet but is an intermediate form generated within the folate cycle, a complex series of enzymatic reactions occurring in the body [].
  • Significance: 10-Formyl-THF plays a crucial role in one-carbon transfer reactions, essential for purine and pyrimidine synthesis (building blocks of DNA and RNA) and amino acid metabolism []. Research on 10-Formyl-THF focuses on understanding folate metabolism, neural tube defect prevention, and its potential role in cancer treatment [, ].

Molecular Structure Analysis

  • 10-Formyl-THF has a complex structure consisting of three main components:
    • Pteridine ring: A heterocyclic aromatic ring containing nitrogen atoms [].
    • Para-aminobenzoic acid (PABA): Linked to the pteridine ring, it provides structural stability [].
    • Polyglutamate chain: Attached to PABA, it usually contains one to three glutamic acid residues [].
    • A formyl group (HCO) attached to the 10th position of the pteridine ring distinguishes 10-Formyl-THF from other folate forms [].

Chemical Reactions Analysis

  • 10-Formyl-THF + Glycine → N⁵,N¹⁰-Methenyl-THF + L-Serine (Equation 1) []

    • This reaction, catalyzed by the enzyme 10-formyltetrahydrofolate dehydrogenase, transfers a formyl group from 10-Formyl-THF to glycine, generating N⁵,N¹⁰-Methenyl-THF, another crucial folate intermediate, and L-serine, an amino acid [].
  • The specific synthesis of 10-Formyl-THF within the folate cycle is complex and involves multiple enzymatic steps. In-depth information on the complete pathway is beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • 10-Formyl-THF is a yellow, odorless solid powder.
  • Specific data on melting point, boiling point, and solubility is not readily available in scientific literature.
  • As a folate derivative, it is likely soluble in water and polar solvents but poorly soluble in non-polar solvents [].
  • 10-Formyl-THF is relatively unstable in light and alkaline conditions but can be stored at -20°C for long-term preservation.

10-Formyl-THF acts as a one-carbon donor in various biosynthetic pathways. The formyl group is transferred to other molecules through enzymatic reactions, enabling essential cellular processes like DNA and RNA synthesis and amino acid interconversions [].

Please Note:

  • The information provided is based on current scientific understanding and may be subject to change as new research emerges.
  • Due to the complexity of the folate cycle, detailed information on the synthesis of 10-Formyl-THF is not included here. Refer to specialized biochemistry resources for in-depth discussions on the pathway.
  • Understanding Folate Metabolism

    Folate, in its various forms, is essential for human health. Research investigates how 10-Formyl-THF functions within the folate cycle, a complex series of enzymatic reactions that interconvert different folate forms. By studying 10-Formyl-THF metabolism, scientists can gain insights into folate deficiencies and their associated diseases [PubChem, National Institutes of Health ""].

  • Investigating Neural Tube Defects

    Folate deficiency during pregnancy is a major risk factor for neural tube defects (NTDs) in developing fetuses. Research explores the potential of 10-Formyl-THF supplementation in preventing NTDs. Studies examine how 10-Formyl-THF influences folate metabolism in pregnant women and its impact on fetal development [National Institutes of Health ""].

  • Cancer Research

    10-Formyl-THF is being investigated for its potential role in cancer treatment. Some studies explore how 10-Formyl-THF might enhance the efficacy of certain chemotherapy drugs by improving folate metabolism in cancer cells [National Cancer Institute ""].

  • Formation from Methenyltetrahydrofolate:
    • The conversion of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate occurs through hydrolysis:
      5 10 Methenyltetrahydrofolate+H2O10 Formyltetrahydrofolate+H+\text{5 10 Methenyltetrahydrofolate}+H_2O\rightarrow \text{10 Formyltetrahydrofolate}+H^+ .
  • Synthesis via Formate:
    • It can also be synthesized from tetrahydrofolate and formate in the presence of adenosine triphosphate:
      ATP+Formate+TetrahydrofolateADP+Phosphate+10 Formyltetrahydrofolate\text{ATP}+\text{Formate}+\text{Tetrahydrofolate}\rightarrow \text{ADP}+\text{Phosphate}+\text{10 Formyltetrahydrofolate} .
  • Conversion Back to Tetrahydrofolate:
    • The reverse reaction can occur through the action of formyltetrahydrofolate dehydrogenase:
      10 Formyltetrahydrofolate+NADP+H2OTetrahydrofolate+CO2+NADPH\text{10 Formyltetrahydrofolate}+\text{NADP}+H_2O\rightarrow \text{Tetrahydrofolate}+CO_2+\text{NADPH} .

In biological systems, 10-formyltetrahydrofolic acid is crucial for purine biosynthesis. It donates formyl groups necessary for the synthesis of glycinamide ribonucleotide, which is a precursor to purine nucleotides. This process is catalyzed by enzymes such as phosphoribosylaminoimidazolecarboxamide formyltransferase . Additionally, it plays a role in the formylation of methionyl-tRNA, which is essential for protein synthesis .

Several methods exist for synthesizing 10-formyltetrahydrofolic acid:

  • Hydrolysis of Methenyltetrahydrofolate: This method involves treating 5,10-methenyltetrahydrofolate with water under controlled conditions .
  • Formylation of Folate: Another approach includes formylating folic acid followed by hydrogenation to yield 10-formyltetrahydrofolic acid .
  • Anaerobic Base Treatment: A more recent method utilizes anaerobic conditions combined with base treatment to produce high-purity 10-formyltetrahydrofolic acid .

10-Formyltetrahydrofolic acid has several applications in both research and clinical settings:

  • Biochemical Research: It serves as a substrate in enzyme assays to study folate metabolism.
  • Clinical Nutrition: It is sometimes used in dietary supplements aimed at improving folate status.
  • Pharmaceutical Development: Its role in purine synthesis makes it a target for drugs aimed at cancer treatment, where rapid cell division occurs .

Several compounds are structurally and functionally similar to 10-formyltetrahydrofolic acid:

Compound NameStructural FeaturesUnique Aspects
TetrahydrofolateBasic structure without the formyl groupPrimary active form of folate
DihydrofolateContains two reduced pteridine ringsPrecursor to tetrahydrofolate
5-MethyltetrahydrofolateContains a methyl group instead of formylKey player in homocysteine metabolism
Folinic AcidActive form of folic acid without glutamateUsed clinically to treat folate deficiency

Each of these compounds plays distinct roles within metabolic pathways but shares common features related to their folate structure. The unique ability of 10-formyltetrahydrofolic acid to donate formyl groups sets it apart as crucial for purine biosynthesis specifically .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Exact Mass

473.1659

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

10-Formyltetrahydrofolate

Dates

Modify: 2023-08-15
1: Lin CC, Chuankhayan P, Chang WN, Kao TT, Guan HH, Fun HK, Nakagawa A, Fu TF, Chen CJ. Structures of the hydrolase domain of zebrafish 10-formyltetrahydrofolate dehydrogenase and its complexes reveal a complete set of key residues for hydrolysis and product inhibition. Acta Crystallogr D Biol Crystallogr. 2015 Apr;71(Pt 4):1006-21. doi: 10.1107/S1399004715002928. Epub 2015 Mar 27. PubMed PMID: 25849409; PubMed Central PMCID: PMC4388273.
2: Sah S, Aluri S, Rex K, Varshney U. One-carbon metabolic pathway rewiring in Escherichia coli reveals an evolutionary advantage of 10-formyltetrahydrofolate synthetase (Fhs) in survival under hypoxia. J Bacteriol. 2015 Feb 15;197(4):717-26. doi: 10.1128/JB.02365-14. Epub 2014 Dec 1. PubMed PMID: 25448816; PubMed Central PMCID: PMC4334196.
3: Christensen KE, Deng L, Leung KY, Arning E, Bottiglieri T, Malysheva OV, Caudill MA, Krupenko NI, Greene ND, Jerome-Majewska L, MacKenzie RE, Rozen R. A novel mouse model for genetic variation in 10-formyltetrahydrofolate synthetase exhibits disturbed purine synthesis with impacts on pregnancy and embryonic development. Hum Mol Genet. 2013 Sep 15;22(18):3705-19. doi: 10.1093/hmg/ddt223. Epub 2013 May 23. PubMed PMID: 23704330.

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